molecular formula C16H16O2S B1317120 4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid CAS No. 85654-13-3

4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid

Cat. No.: B1317120
CAS No.: 85654-13-3
M. Wt: 272.4 g/mol
InChI Key: RNXCBUXEOFFVLF-UHFFFAOYSA-N
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Description

4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid is an organic compound with the molecular formula C16H16O2S It is characterized by the presence of a benzoic acid moiety substituted with a sulfanyl group linked to a 3,4-dimethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid typically involves the reaction of 3,4-dimethylthiophenol with a suitable benzoic acid derivative under controlled conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions are generally mild, making it a preferred method for synthesizing this compound.

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The scalability of this method makes it suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form corresponding alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Electrophiles like bromine (Br2) or nitrating agents in the presence of catalysts.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid involves its interaction with specific molecular targets. The sulfanyl group can interact with thiol groups in proteins, potentially affecting their function. Additionally, the benzoic acid moiety can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 4-{[(3,4-Dimethylphenyl)sulfonyl]methyl}benzoic acid
  • 4-{[(3,4-Dimethylphenyl)thio]methyl}benzoic acid

Comparison: 4-[(3,4-Dimethylphenyl)sulfanylmethyl]benzoic acid is unique due to the presence of the sulfanyl group, which imparts distinct chemical reactivity and biological activity compared to its sulfonyl and thio analogs. The sulfanyl group is more prone to oxidation, leading to different reaction pathways and products .

Properties

IUPAC Name

4-[(3,4-dimethylphenyl)sulfanylmethyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2S/c1-11-3-8-15(9-12(11)2)19-10-13-4-6-14(7-5-13)16(17)18/h3-9H,10H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNXCBUXEOFFVLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)SCC2=CC=C(C=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30517070
Record name 4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85654-13-3
Record name 4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30517070
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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